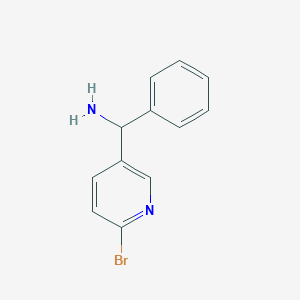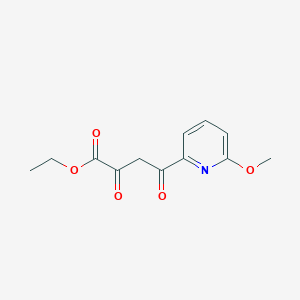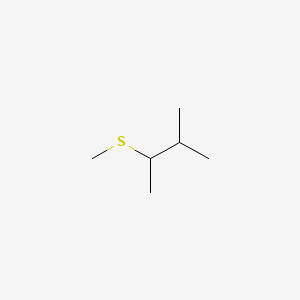![molecular formula C13H11N3O B13884856 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system with a p-tolyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrimidine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced analogs with hydrogenated furan or pyrimidine rings.
- Substituted derivatives with various functional groups replacing the original substituents .
Applications De Recherche Scientifique
6-P-Tolylfuro[2,3-D]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific kinases or other proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylpyrrolo[2,3-D]pyrimidin-4-amine
- N4-Phenylsubstituted-7H-pyrrolo[2,3-D]pyrimidin-4-amines
Comparison: 6-P-Tolylfuro[2,3-D]pyrimidin-4-amine is unique due to its fused furan and pyrimidine ring system with a p-tolyl substituent, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
6-(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3O/c1-8-2-4-9(5-3-8)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H2,14,15,16) |
Clé InChI |
OKYDPNPELSKJFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


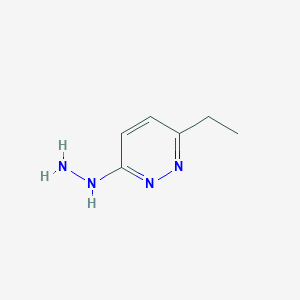
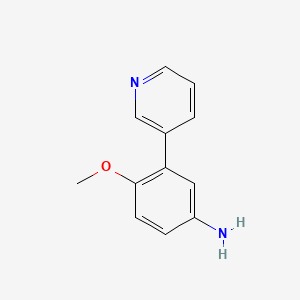
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
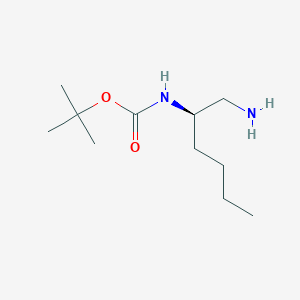
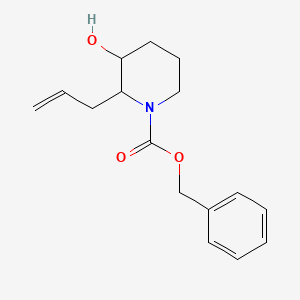
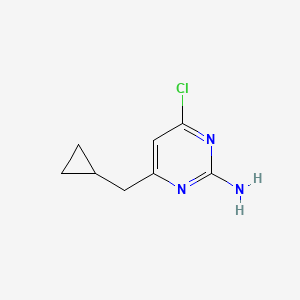
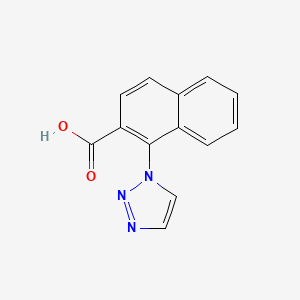
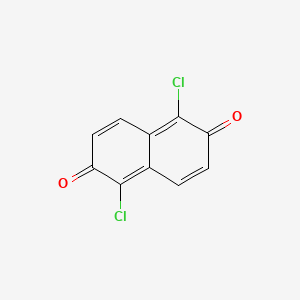

![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
